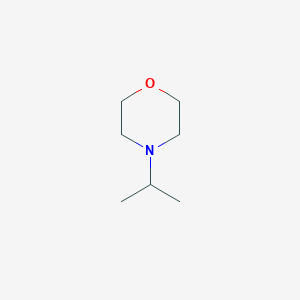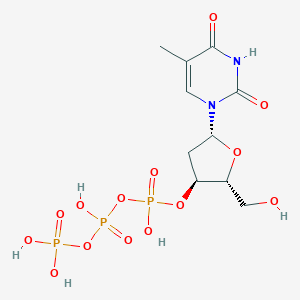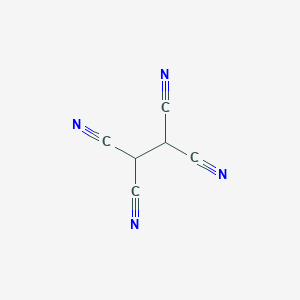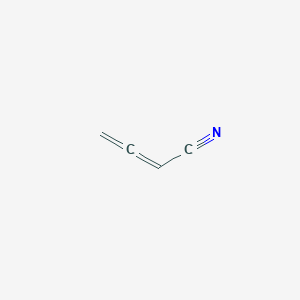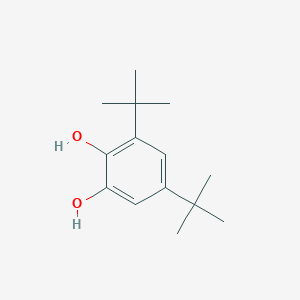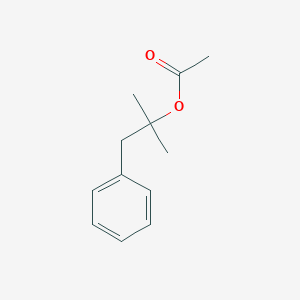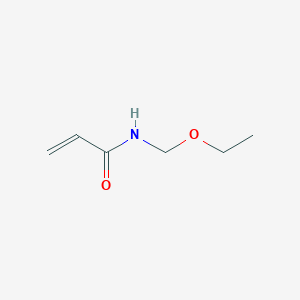
N-(Ethoxymethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Ethoxymethyl)acrylamide (EMA) is a chemical compound that is widely used in scientific research. It is a derivative of acrylamide, which is a widely used chemical in various industries. EMA has gained significant attention due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
N-(Ethoxymethyl)acrylamide has a wide range of applications in scientific research. It is commonly used as a monomer in the synthesis of various polymers, such as poly(ethylene glycol)-based hydrogels. N-(Ethoxymethyl)acrylamide-based hydrogels have been used in tissue engineering, drug delivery, and biosensors. N-(Ethoxymethyl)acrylamide is also used as a cross-linking agent in the preparation of ion-exchange resins.
Mécanisme D'action
N-(Ethoxymethyl)acrylamide has a unique mechanism of action, which makes it useful in various applications. It is a hydrophilic monomer that can be easily incorporated into hydrophilic polymers. N-(Ethoxymethyl)acrylamide-based hydrogels have a high water content, which makes them suitable for various biological applications. N-(Ethoxymethyl)acrylamide can also be used as a cross-linking agent due to its ability to form covalent bonds with other molecules.
Effets Biochimiques Et Physiologiques
N-(Ethoxymethyl)acrylamide has been shown to be biocompatible and non-toxic. It does not induce any significant inflammatory response in vivo. N-(Ethoxymethyl)acrylamide-based hydrogels have been used in tissue engineering and wound healing applications. N-(Ethoxymethyl)acrylamide has also been used as a drug delivery vehicle due to its ability to release drugs in a controlled manner.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Ethoxymethyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. N-(Ethoxymethyl)acrylamide-based hydrogels can be easily prepared and can mimic the extracellular matrix of various tissues. However, N-(Ethoxymethyl)acrylamide-based hydrogels have some limitations, such as low mechanical strength and poor stability.
Orientations Futures
N-(Ethoxymethyl)acrylamide has several potential future directions. It can be used in the development of new drug delivery systems, biosensors, and tissue engineering applications. N-(Ethoxymethyl)acrylamide-based hydrogels can be modified to improve their mechanical properties and stability. N-(Ethoxymethyl)acrylamide can also be used in the preparation of new ion-exchange resins for water treatment applications.
Conclusion:
N-(Ethoxymethyl)acrylamide is a unique chemical compound that has several potential applications in scientific research. It is easy to synthesize and has a high yield. N-(Ethoxymethyl)acrylamide-based hydrogels have been used in tissue engineering, drug delivery, and biosensors. N-(Ethoxymethyl)acrylamide has a unique mechanism of action, which makes it useful in various applications. N-(Ethoxymethyl)acrylamide is biocompatible and non-toxic, and it does not induce any significant inflammatory response in vivo. N-(Ethoxymethyl)acrylamide has several potential future directions, and it can be used in the development of new drug delivery systems, biosensors, and tissue engineering applications.
Méthodes De Synthèse
N-(Ethoxymethyl)acrylamide can be synthesized by reacting ethylene oxide with acrylamide in the presence of a catalyst. The reaction produces N-(Ethoxymethyl)acrylamide and a small amount of diethyl acrylamide as a byproduct. The reaction is carried out at a high temperature and pressure to ensure maximum yield.
Propriétés
Numéro CAS |
13036-41-4 |
|---|---|
Nom du produit |
N-(Ethoxymethyl)acrylamide |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
N-(ethoxymethyl)prop-2-enamide |
InChI |
InChI=1S/C6H11NO2/c1-3-6(8)7-5-9-4-2/h3H,1,4-5H2,2H3,(H,7,8) |
Clé InChI |
LSWADWIFYOAQRZ-UHFFFAOYSA-N |
SMILES |
CCOCNC(=O)C=C |
SMILES canonique |
CCOCNC(=O)C=C |
Autres numéros CAS |
13036-41-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



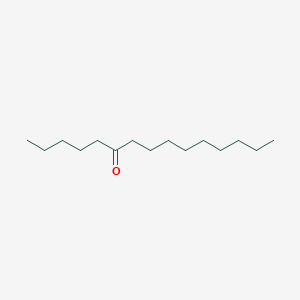
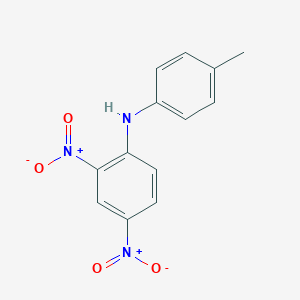
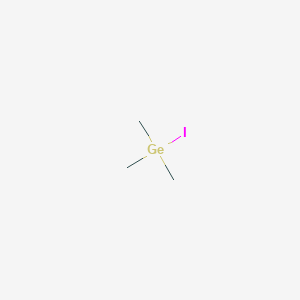
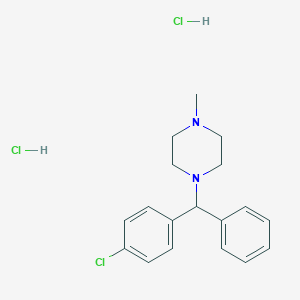
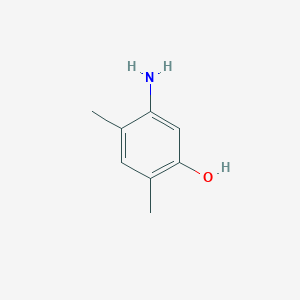
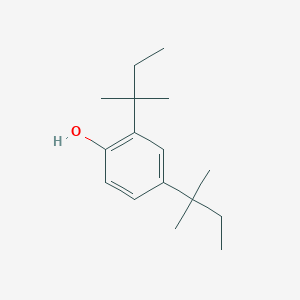
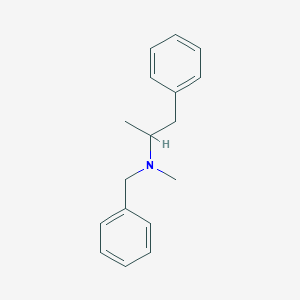
![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)
